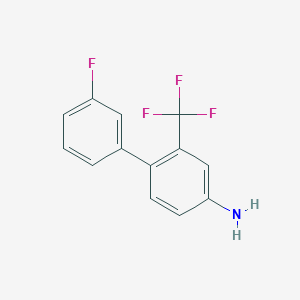
3'-氟-2-(三氟甲基)联苯-4-胺
描述
“3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine” is an organic fluorine compound. It has the empirical formula C13H10F3N . The molecular weight of this compound is 237.22 .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki–Miyaura coupling reaction is also commonly used in the synthesis of these types of compounds .Molecular Structure Analysis
The molecular structure of “3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine” can be represented by the SMILES string FC(F)(F)C1=CC=CC(C2=CC=C(N)C=C2)=C1 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can act as a reactant in the preparation of aminopyridines through amination reactions . It can also be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .科学研究应用
1. 聚合物合成和性质
3'-氟-2-(三氟甲基)联苯-4-胺参与可溶性氟聚酰亚胺的合成,提供优异的热稳定性、低吸湿性和高湿热稳定性。这些聚合物通过与芳香族二酐反应合成,并表现出使其适用于各种高性能应用的性能 (谢等,2001)。
2. 医药和农用化学品合成
含有三氟甲基的化合物,如3'-氟-2-(三氟甲基)联苯-4-胺,在药物和农用化学品化合物设计中越来越重要。它们增强了分子框架内的电子密度,并影响了与蛋白质的相互作用。已经开发出将这些基团附加到广泛底物上的有效方法,这极大地影响了药物和农用化学品的合成 (Cho 等,2010)。
3. 有机合成应用
该化合物的衍生物用于制备各种有机合成。例如,N-氟胺及其相关化合物(可能涉及类似于 3'-氟-2-(三氟甲基)联苯-4-胺的结构)被用作有机合成中的氟化剂。这些化合物对于合成含氟基序至关重要,由于其独特的性质,这些基序在不同领域越来越受到重视 (Furin 和 Fainzil’berg,2000)。
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having Acute Tox. 4 Oral - Eye Irrit. . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
生化分析
Biochemical Properties
3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes by forming hydrogen bonds and other non-covalent interactions . This compound has been shown to inhibit specific enzymes, thereby modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function . Additionally, it has been observed to affect cell signaling by interacting with key proteins and receptors, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating biochemical pathways without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic activity.
Transport and Distribution
Within cells and tissues, 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 3’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
4-(3-fluorophenyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-9-3-1-2-8(6-9)11-5-4-10(18)7-12(11)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOQVGCHMHIKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



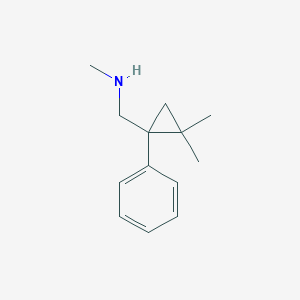
amine hydrochloride](/img/structure/B1440255.png)
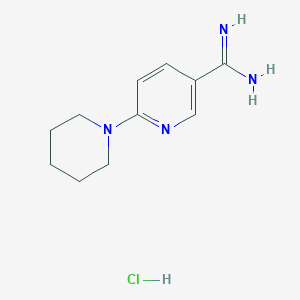
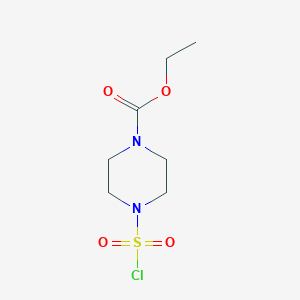
![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)
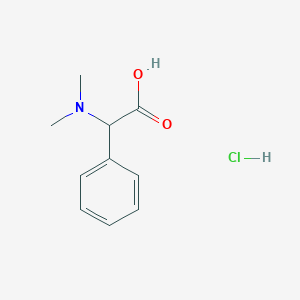
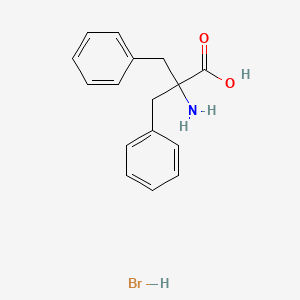
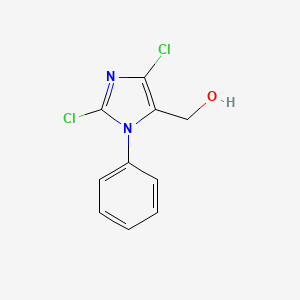
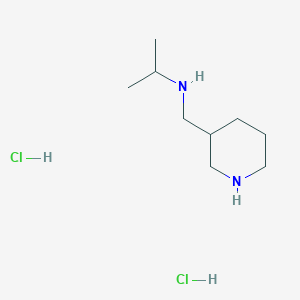
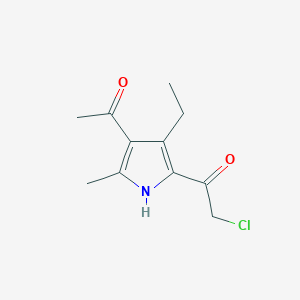
![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B1440271.png)
![{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1440273.png)
![1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride](/img/structure/B1440274.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1440275.png)